N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide
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Overview
Description
N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide is an organic compound with a complex structure that includes a formamide group, a phenyl ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide typically involves the reaction of N-methylformanilide with a phenylsulfanyl methylating agent under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification, and final synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The formamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with biological molecules, while the phenyl and sulfanyl groups can interact with hydrophobic and thiol-containing sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methylformanilide: A simpler analog without the phenylsulfanyl group.
N-phenylformamide: Lacks the methyl and sulfanyl groups.
N-methyl-N-phenylformamide: Similar structure but without the sulfanyl group.
Uniqueness
N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
92850-48-1 |
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Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide |
InChI |
InChI=1S/C15H15NOS/c1-16(12-17)14-9-7-13(8-10-14)11-18-15-5-3-2-4-6-15/h2-10,12H,11H2,1H3 |
InChI Key |
LPXDZRWLLCZGLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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